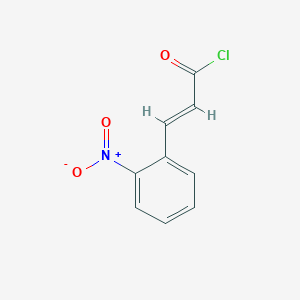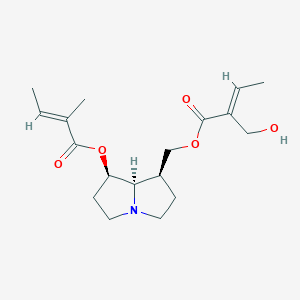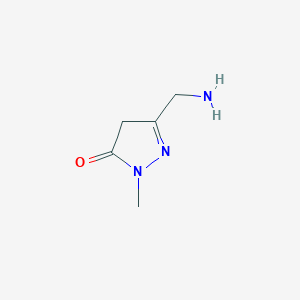
(2E)-3-(2-Nitrophenyl)acryloyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Nitrobenzenesulfenyl Chloride is used as a reagent for N-protection as N-2-nitrophenylsulfenyl (Nps) derivatives, in amino acids and peptides, and nucleosides . Another study reported the synthesis of nucleosides containing a photolabile 2-(2-nitrophenyl)propoxycarbonyl group .Aplicaciones Científicas De Investigación
Protein Conjugation
(R. Roy et al., 1991) explored the transformation of glycosyl chloride into p-nitrophenyl glycosides, which were then reduced and N-acryloylated to afford Michael acceptors. These acceptors reacted with amine functions of proteins, indicating potential applications in protein conjugation.
Polymerization for Material Synthesis
A study by (K. F. Shuhaibar & H. Pasch, 1991) involved the esterification of 1(2-nitrophenylazo)2,3-dihydroxynaphthalene and its derivatives with acryloyl chloride. This process led to the synthesis of acryloyloxyazo monomers, used in copolymerization with styrene, indicating utility in polymeric material synthesis.
Detection of Nitro Compounds
(Hui Zhou et al., 2014) developed acrylate monomers with aggregation-induced emission characteristics by treating 4-(1,2,2-triphenylvinyl)phenol with acryloyl chloride. The resultant polymers showed potential as fluorescence sensors for nitroaromatic explosives, suggesting an application in nitro compound detection.
Synthesis of Antimicrobial Compounds
The work of (H. Saikachi & Keizo Suzuki, 1958) focused on the synthesis of 3-(5-nitro-2-furyl) acrylamides, demonstrating their potential in creating antimicrobial agents.
Photocrosslinking in Polymer Chemistry
(J. Suresh et al., 2016) synthesized various compounds using acryloyl chloride, leading to the development of photocrosslinkable polymers. This indicates potential applications in advanced polymer chemistry, particularly in areas requiring light-responsive materials.
Synthesis of High Molecular-Weight Polymers
A study by (Xue Jiang et al., 2014) demonstrated the synthesis of acrylamide monomers using acryloyl chloride, leading to the creation of high molecular-weight polymers with tunable properties, relevant in polymer science.
Mecanismo De Acción
Target of Action
The primary target of (2E)-3-(2-Nitrophenyl)acryloyl chloride is a primary amine initiator . This compound is used as a photoprotecting group to cage the primary amine initiator .
Mode of Action
This compound, also known as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), interacts with its target by acting as a photoprotecting group . Upon UV irradiation, the NPPOC photocages undergo quantitative deprotection, which activates the primary amine initiator .
Biochemical Pathways
The activation of the primary amine initiator leads to the polymerization of N-carboxyanhydrides (NCAs) . This process affords access to a vast array of synthetic polypeptides with tunable molecular weights, functionalities, and architectures .
Pharmacokinetics
The compound’s ability to undergo quantitative deprotection upon uv irradiation suggests that its bioavailability may be influenced by light exposure .
Result of Action
The result of the action of this compound is the controlled polymerization of NCAs . This leads to the synthesis of synthetic polypeptides with high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers .
Action Environment
The action of this compound is influenced by environmental factors such as light and the presence of a base . UV irradiation is necessary for the deprotection of NPPOC photocages, and the addition of a small equivalence of base enhances the control of the polymerization process .
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFCQNBXNFITF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263260 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141236-47-7 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141236-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)






![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)



